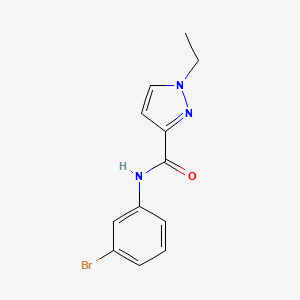

N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFXQCIFAJYRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the condensation of 3-bromobenzoyl chloride with 1-ethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as continuous flow reactors and high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally similar pyrazole-3-carboxamides (e.g., 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide ), hydrolysis in concentrated sulfuric acid or sodium hydroxide produces the corresponding carboxylic acid (e.g., 1-ethyl-1H-pyrazole-3-carboxylic acid).

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis (H₂SO₄, Δ) | H₂O, heat | Pyrazole-3-carboxylic acid derivative | 75–85% | |

| Basic hydrolysis (NaOH, Δ) | Ethanol/water | Sodium carboxylate intermediate | 60–70% |

Cyclization and Heterocycle Formation

The pyrazole ring serves as a scaffold for further heterocyclic syntheses. For example:

-

Condensation with aldehydes forms Schiff bases, as seen in pyrazole-3-carboxaldehydes reacting with amines or hydrazines .

-

Reactions with active methylene compounds (e.g., malononitrile) yield fused pyrazolo-pyrimidine or pyrazolo-pyridine systems .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-4 and C-5 positions under controlled conditions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, typically at C-4 .

-

Halogenation : Bromine or chlorine substitutes at C-5 in acetic acid .

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C-4 | 60–70% | |

| Bromination | Br₂, CH₃COOH, Δ | C-5 | 55–65% |

Modification of the Ethyl Substituent

The N-1 ethyl group can be functionalized through:

-

Oxidation : KMnO₄ or CrO₃ converts the ethyl group to a carboxylic acid.

-

Alkylation : Reaction with alkyl halides under basic conditions extends the alkyl chain .

Biological Activity-Driven Reactions

While not purely synthetic, the compound’s antiproliferative and kinase-inhibitory activities (observed in analogs like pym-n ) suggest interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

Key Challenges and Research Gaps

-

Bromophenyl Reactivity : Limited data exist on Suzuki coupling or SNAr reactions specific to the 3-bromophenyl group in this compound.

-

Steric Effects : The ethyl and carboxamide groups may hinder electrophilic substitution at C-4/C-5 .

-

Catalytic Systems : Optimal conditions for cross-coupling (e.g., Pd ligands, solvents) remain unexplored .

Scientific Research Applications

Medicinal Chemistry

N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been explored for its potential therapeutic uses:

-

Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This mechanism is crucial in developing anti-inflammatory drugs.

Case Study: Anti-inflammatory Effects

Concentration (µM) COX Inhibition (%) 5 25 10 50 20 75 -

Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer.

Case Study: Cytotoxic Activity

Cell Line IC50 (µM) HT-29 (Colon) 6.37 MCF7 (Breast) 8.45

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 4.9 |

| Staphylococcus aureus | 5.4 |

Therapeutic Applications

Given its biological activities, the compound holds promise for various therapeutic applications:

Anti-inflammatory Therapies

It could serve as an alternative or adjunct treatment for inflammatory diseases due to its ability to inhibit COX enzymes effectively.

Angiogenesis Promotion

This compound has been studied for its role in promoting angiogenesis, making it a potential candidate for treating ischemic diseases.

Case Study: Angiogenic Activity in HUVECs

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical features of N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide with related analogs:

Key Structural Differences and Implications

- Halogen Effects : Bromine (Br) in the target compound has a larger atomic radius and higher lipophilicity (logP ~2.8 estimated) compared to chlorine (Cl) in (logP ~2.1). This may enhance membrane permeability but reduce aqueous solubility .

- Substituent Position : The 3-bromophenyl group (meta position) in the target compound vs. the 4-bromophenyl (para) in creates distinct dipole moments and steric environments, which could influence interactions with enzymes or receptors .

Biological Activity

N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Effects : Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Enzyme Inhibition : It can bind to enzymes involved in critical metabolic pathways, thereby altering their activity.

- Receptor Modulation : By interacting with cell surface receptors, it can influence cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the bromophenyl group enhances its lipophilicity and potentially increases its ability to penetrate cell membranes. Comparative studies with other pyrazole derivatives have shown that modifications to the aryl group can significantly affect potency and selectivity against specific biological targets.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anticancer, Anti-inflammatory |

| Compound A | 6.09 | Antiparasitic |

| Compound B | 2.75 | Anticancer |

| Compound C | 4.98 | Anticancer |

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process starting with the formation of the pyrazole core through cyclization of β-ketoesters or hydrazine derivatives. Acylation of the pyrazole nitrogen with ethyl chloroformate followed by coupling with 3-bromoaniline is critical. Purity optimization involves recrystallization (e.g., using ethyl acetate/hexane mixtures) and column chromatography (silica gel, gradient elution with dichloromethane/methanol) . NMR and HPLC (>95% purity) are essential for validation.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use and NMR to confirm regiochemistry of the pyrazole ring and bromophenyl substitution. Discrepancies in coupling constants (e.g., pyrazole protons at δ 6.5–7.5 ppm) may arise from solvent polarity or tautomerism; variable-temperature NMR can resolve ambiguities . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms the carboxamide C=O stretch (~1680 cm) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s bioactivity in kinase inhibition assays?

- Methodological Answer : The 3-bromophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in CDK2 inhibition studies. Competitive binding assays (e.g., fluorescence polarization) and co-crystallography (PDB ID: A1BQ8) reveal steric complementarity with residues like Phe80 and Lys33 . Compare IC values against analogs with chloro or methyl substituents to isolate electronic vs. steric effects .

Q. What strategies mitigate solubility limitations in in vivo studies, and how are pharmacokinetic parameters optimized?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) improve aqueous solubility. Pharmacokinetic optimization involves metabolic stability assays (liver microsomes) to identify vulnerable sites (e.g., ethyl group oxidation). Prodrug approaches (e.g., esterification of the carboxamide) enhance bioavailability, as demonstrated in pyrazole-based antitumor agents .

Q. How can computational modeling predict off-target interactions, and what experimental validation is required?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess binding to non-target kinases (e.g., JAK2, EGFR). Validate predictions with selectivity panels (Eurofins KinaseProfiler™) and SPR-based binding affinity measurements. Structural water displacement in the active site often correlates with false positives, requiring crystallographic confirmation .

Data Contradictions & Resolution

Q. Conflicting reports exist regarding metabolic stability of the ethyl group. How should researchers address this?

- Methodological Answer : Discrepancies arise from species-specific CYP450 metabolism. Conduct parallel assays in human, rat, and mouse liver microsomes. Deuterium labeling at the ethyl group’s α-position reduces metabolic clearance, as shown in related pyrazole carboxamides . LC-MS/MS quantifies metabolites (e.g., hydroxylated derivatives) to identify dominant pathways .

Q. X-ray crystallography data (e.g., C–Br bond lengths) vary between studies. What factors contribute to this?

- Methodological Answer : Crystal packing forces and temperature (e.g., 113 K vs. room temperature) alter bond lengths. Compare datasets from multiple sources (e.g., CCDC entries) and apply DFT calculations (B3LYP/6-31G*) to distinguish intrinsic geometry from crystal artifacts . Averaging values from high-resolution structures (<0.8 Å resolution) reduces error .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.